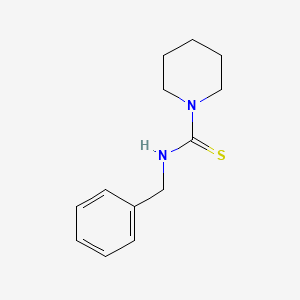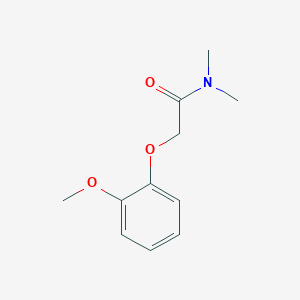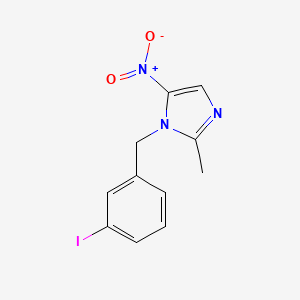
N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, commonly known as Acetochlor, is a widely used selective herbicide. It is a member of the chloroacetanilide family of herbicides and is primarily used to control various annual grass and broadleaf weeds in corn, soybean, cotton, and other crops. Acetochlor is known for its effectiveness, low toxicity, and low environmental impact.
Mécanisme D'action
Acetochlor works by inhibiting the biosynthesis of fatty acids in plants. It specifically targets the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. By inhibiting ACC, Acetochlor prevents the formation of fatty acids, which are essential for plant growth and development. This leads to the death of the targeted weeds.
Biochemical and Physiological Effects
Acetochlor has been shown to have low toxicity to humans and animals. However, it can have negative effects on non-target organisms, such as aquatic plants and animals. Acetochlor can accumulate in soil and water, leading to long-term environmental impact. In addition, Acetochlor can also affect the microbial community in soil, which can have negative effects on soil fertility and plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
Acetochlor is widely used in laboratory experiments due to its effectiveness, low toxicity, and low environmental impact. It is a valuable tool for studying plant physiology and biochemistry. However, its use in laboratory experiments is limited by its potential negative effects on non-target organisms and the environment. Therefore, it is important to use Acetochlor with caution and follow proper safety protocols.
Orientations Futures
There are several future directions for the study of Acetochlor. One area of research is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the study of the molecular mechanisms of Acetochlor's herbicidal properties. This can lead to the development of new herbicides with improved selectivity and efficacy. Finally, the study of Acetochlor's potential use as an anti-cancer agent is an area of research that has promising results and warrants further investigation.
Conclusion
Acetochlor is a widely used selective herbicide that has been extensively studied for its herbicidal properties and potential use as an anti-cancer agent. Its mechanism of action involves inhibiting the biosynthesis of fatty acids in plants, leading to the death of targeted weeds. While Acetochlor has low toxicity to humans and animals, its use can have negative effects on non-target organisms and the environment. Future research on Acetochlor should focus on the development of new herbicides with improved selectivity and efficacy and the study of its potential use as an anti-cancer agent.
Méthodes De Synthèse
Acetochlor is synthesized by reacting 2,4-dichloro-6-methylphenol with chloroacetyl chloride in the presence of a base. The resulting product is then reacted with 3-chloroaniline to form Acetochlor. The synthesis method is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
Acetochlor has been extensively studied for its herbicidal properties. It is widely used in agriculture to control various weeds in corn, soybean, cotton, and other crops. In addition to its use as a herbicide, Acetochlor has also been studied for its potential use as an anti-cancer agent. Studies have shown that Acetochlor can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-5-11(17)7-13(18)15(9)21-8-14(20)19-12-4-2-3-10(16)6-12/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKYPVLFRIFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC(=CC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)


![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)